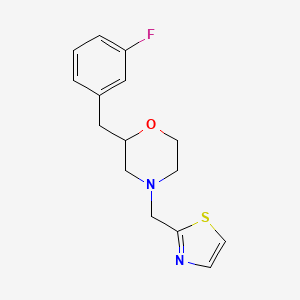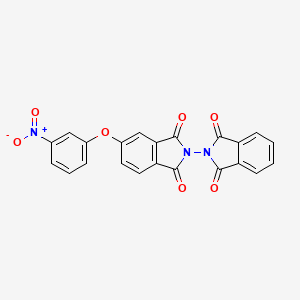![molecular formula C17H19N3O5S B6107778 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B6107778.png)
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory, anti-cancer, and anti-viral activities by inhibiting the activity of various enzymes and receptors involved in these processes. For example, the compound has been shown to inhibit the activity of COX-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. Additionally, the compound has been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of genes that play a role in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been reported to inhibit the activity of various enzymes and receptors involved in the inflammatory response, cancer cell growth, and viral replication. Additionally, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been reported to exhibit antioxidant activity and to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is available in good yields. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and anti-viral activities, making it a useful tool for studying these processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. One direction is to investigate the compound's potential applications in the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of the compound and to identify its molecular targets. Furthermore, the development of analogs of the compound with improved solubility and reduced toxicity could lead to the development of more effective drugs.
Synthesis Methods
The synthesis of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been reported using various methods. One of the commonly used methods involves the reaction of 4-aminobenzamide with N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound in good yields.
Scientific Research Applications
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been shown to inhibit the activity of various enzymes and receptors involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Additionally, it has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
4-[[2-(4-methoxy-N-methylsulfonylanilino)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-15-9-7-14(8-10-15)20(26(2,23)24)11-16(21)19-13-5-3-12(4-6-13)17(18)22/h3-10H,11H2,1-2H3,(H2,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNGDQZJYCTOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6107702.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)

![1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6107744.png)

![3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)


![4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile](/img/structure/B6107764.png)
![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6107804.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)